Octyl 4-amino-2-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 4-amino-2-hydroxybenzoate is an organic compound that belongs to the class of aminobenzoates. It is commonly used in various applications, including as an ultraviolet filter in sunscreen products. This compound is known for its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful effects such as sunburn and premature aging.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Octyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Ethers and esters of this compound.
Wissenschaftliche Forschungsanwendungen
Octyl 4-amino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and its role as an ultraviolet filter.
Medicine: Investigated for its potential use in dermatological formulations to protect against ultraviolet radiation.
Wirkmechanismus
The primary mechanism of action of Octyl 4-amino-2-hydroxybenzoate is its ability to absorb ultraviolet radiation. The compound absorbs ultraviolet B radiation, preventing it from penetrating the skin and causing damage. This absorption occurs due to the presence of conjugated double bonds in the molecule, which allows it to absorb high-energy ultraviolet photons and dissipate the energy as heat.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzoic acid: A precursor to various esters used in cosmetics and pharmaceuticals.
Octyl salicylate: Another ultraviolet filter used in sunscreens, known for its ability to absorb ultraviolet B radiation.
Uniqueness
Octyl 4-amino-2-hydroxybenzoate is unique due to its dual functional groups (amino and hydroxyl), which provide it with distinct chemical properties and reactivity. Its ability to absorb ultraviolet radiation makes it particularly valuable in sunscreen formulations, offering protection against harmful ultraviolet rays.
Eigenschaften
CAS-Nummer |
21545-96-0 |
---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
octyl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-10-19-15(18)13-9-8-12(16)11-14(13)17/h8-9,11,17H,2-7,10,16H2,1H3 |
InChI-Schlüssel |
ZTOFGSQXAKLGQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=C(C=C(C=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.